molecular formula C9H11BrO2 B3241913 (5-Bromo-2-methoxy-4-methylphenyl)methanol CAS No. 1492320-95-2

(5-Bromo-2-methoxy-4-methylphenyl)methanol

Cat. No.: B3241913
CAS No.: 1492320-95-2
M. Wt: 231.09 g/mol
InChI Key: HTLIGZVLXBOYCN-UHFFFAOYSA-N
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Description

“(5-Bromo-2-methoxy-4-methylphenyl)methanol” is a chemical compound with the CAS Number: 1492320-95-2 . It has a molecular weight of 231.09 and its IUPAC name is this compound . The compound is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.

It’s stored at temperatures between 2-8°C . Unfortunately, specific physical properties like boiling point or solubility were not found in the available resources.

Scientific Research Applications

Antibacterial Properties

Bromophenols, similar in structure to (5-Bromo-2-methoxy-4-methylphenyl)methanol, have been isolated from marine algae and demonstrated significant antibacterial activities. For example, compounds derived from the marine red alga Rhodomela confervoides showed varying degrees of antibacterial effectiveness against several bacterial strains. These findings suggest the potential of bromophenols, including structurally related compounds, in developing new antibacterial agents (Xu et al., 2003).

Synthesis and Chemical Characterization

Efforts in synthetic chemistry have led to the development of methods for synthesizing bromophenol derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, the total synthesis of biologically active, naturally occurring bromophenol compounds from precursors such as (3-bromo-4,5-dimethoxyphenyl)methanol demonstrates the compound's utility in complex chemical syntheses (Akbaba et al., 2010).

Antioxidant Activities

Marine-derived bromophenols have also been studied for their antioxidant activities. Isolated compounds from Rhodomela confervoides were found to possess potent antioxidant properties, outperforming even some commercial antioxidants. This suggests that this compound and its derivatives could be valuable in preventing oxidative stress and preserving food quality (Li et al., 2011).

Photolytic Studies

Research on alkyl radicals containing this compound has provided insights into the photolytic behavior of such compounds. Studies involving photolysis and the generation of olefin cation radicals contribute to our understanding of chemical reactions under light exposure, which is critical for designing light-sensitive materials and reactions (Bales et al., 2001).

Crystal Structure Determination

The precise determination of crystal structures of bromophenol derivatives enables a deeper understanding of their chemical behavior and potential applications. Studies like the synthesis and characterization of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound related to this compound, have elucidated the molecular and crystal structures, aiding in the development of new materials and chemical compounds (Xin-mou, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

(5-bromo-2-methoxy-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLIGZVLXBOYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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